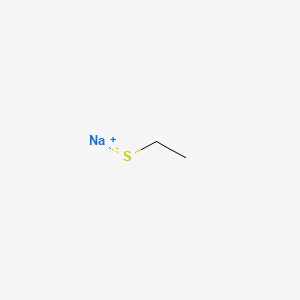![molecular formula C10H10N4O2S B1308755 3-[2-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]propanenitrile CAS No. 299920-42-6](/img/structure/B1308755.png)
3-[2-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile is a chemical compound with the molecular formula C10H10N4O2S and a molecular weight of 250.28 g/mol . This compound is characterized by the presence of a benzisothiazole ring system, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
The synthesis of 3-[2-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile typically involves the reaction of 3-amino-1,2-benzisothiazole 1,1-dioxide with a suitable hydrazine derivative under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion . After the reaction is complete, the product is isolated by filtration and purified by recrystallization from an appropriate solvent .
Chemical Reactions Analysis
3-[2-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[2-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[2-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile involves its interaction with specific molecular targets and pathways within biological systems . The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
3-[2-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile can be compared with other similar compounds, such as:
- 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-4-methylpentanoic acid
- 3-Ethoxy-1,2-benzothiazole 1,1-dioxide
These compounds share the benzisothiazole ring system but differ in their substituents and overall structure . The uniqueness of this compound lies in its specific hydrazino and nitrile functional groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
3-[2-(1,1-dioxo-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c11-6-3-7-12-13-10-8-4-1-2-5-9(8)17(15,16)14-10/h1-2,4-5,12H,3,7H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFWPXOGAOERPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NNCCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

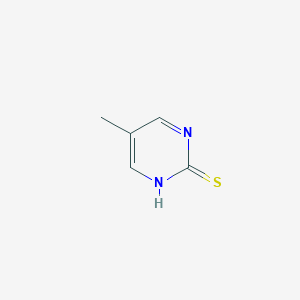


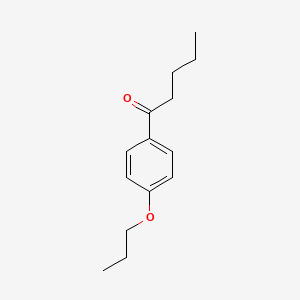
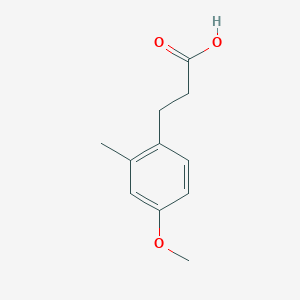

![2-[1-cyano-2-(4-methylphenyl)eth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1308698.png)

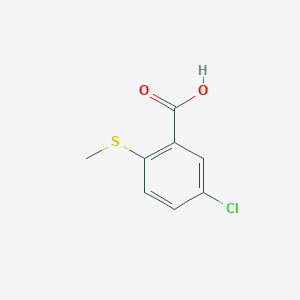
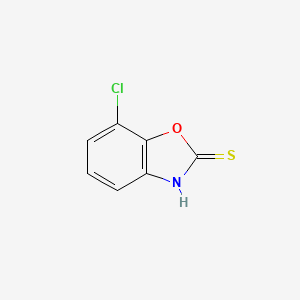
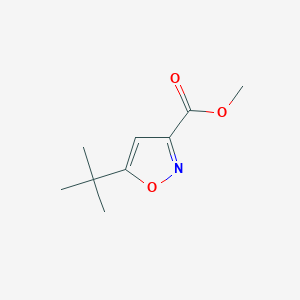
![1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid](/img/structure/B1308711.png)
